2-[(Chloroacetyl)amino]thiophene-3-carboxamide
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Overview
Description
2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a chemical compound with the molecular formula C7H7ClN2O2S and a molecular weight of 219.67 g/mol . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways. The downstream effects of these pathways could include changes in cell function or signaling.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level.
Preparation Methods
The synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(Chloroacetyl)amino]thiophene-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Common reagents used in these reactions include chloroacetyl chloride, triethylamine, hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Chloroacetyl)amino]thiophene-3-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
2-[(Chloroacetyl)amino]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-Aminothiophene-3-carboxamide: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
2-(Bromoacetyl)amino]thiophene-3-carboxamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and biological activity.
Thiophene-3-carboxamide: Lacks both the chloroacetyl and amino groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of the chloroacetyl and amino groups, which provide a balance of reactivity and stability, making it a valuable compound in research .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-3-5(11)10-7-4(6(9)12)1-2-13-7/h1-2H,3H2,(H2,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJNLMGYISWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-69-6 |
Source
|
Record name | 2-(2-chloroacetamido)thiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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